N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-functionalized acetohydrazide derivative characterized by:
- A 5-methylfuran-2-yl group linked via an E-configured methylidene bridge to the hydrazide nitrogen.
- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a 4-methylphenyl group at position 3.
- A sulfanylacetohydrazide bridge connecting the triazole and methylidenefuran moieties.
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-8-11-18(12-9-16)22-26-27-23(28(22)19-6-4-3-5-7-19)31-15-21(29)25-24-14-20-13-10-17(2)30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
VLXKFHLTXNURLL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(O4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 5-methylfurfural with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group may produce amines.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Methylidene Group
Key Insight : The 5-methylfuran group in the target compound offers a balance between hydrophobicity and polarity, distinguishing it from purely aromatic or amine-substituted analogs.
Variations in the Triazole Core Substituents
Key Insight : The 4-methylphenyl group at position 5 of the triazole in the target compound provides moderate steric bulk compared to pyridine or chloro-substituted analogs, which may influence binding kinetics .
Comparison of Physicochemical Properties
Biological Activity
N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of hydrazides and features a complex structure that includes a furan moiety, a triazole ring, and a sulfanyl group. The molecular formula is with a molecular weight of 348.44 g/mol.
Synthesis
The synthesis typically involves the condensation of 5-methylfuran-2-carbaldehyde with appropriate hydrazine derivatives under acidic or basic conditions. This method allows for the introduction of the triazole and sulfanyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to N'-[(E)-(5-methylfuran-2-yl)methylidene] exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cervical Cancer : The compound showed an IC50 value in the range of 0.50 to 3.58 μM against HeLa cells.
- Breast Cancer : MCF-7 and MDA-MB-231 cell lines were also tested, revealing comparable sensitivity.
The structure–activity relationship indicates that modifications on the triazole or furan moieties can enhance cytotoxicity.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In vitro tests indicated effectiveness against both bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Anticancer Evaluation : A study evaluated various derivatives of hydrazides similar to N'-[(E)-(5-methylfuran-2-yl)methylidene] on human cancer cell lines, finding that those with specific substitutions on the triazole ring exhibited superior activity compared to others.
- Antimicrobial Testing : Another research focused on the antimicrobial effects of related compounds, highlighting that the presence of the sulfanyl group significantly enhances activity against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
